Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]-

Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- (CAS 1171427-64-7) is a synthetic quinoline derivative with the molecular formula C20H20FN3 and a molecular weight of 321.4 g/mol. It features a 6-fluoro substituent on the quinoline core and a 4-(4-benzylpiperazin-1-yl) moiety.

Molecular Formula C20H20FN3
Molecular Weight 321.4 g/mol
CAS No. 1171427-64-7
Cat. No. B12114981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]-
CAS1171427-64-7
Molecular FormulaC20H20FN3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3)F
InChIInChI=1S/C20H20FN3/c21-17-6-7-19-18(14-17)20(8-9-22-19)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2
InChIKeyXSBMAICJDNABFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- (CAS 1171427-64-7): Baseline Characterization and Evidence Landscape


Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- (CAS 1171427-64-7) is a synthetic quinoline derivative with the molecular formula C20H20FN3 and a molecular weight of 321.4 g/mol . It features a 6-fluoro substituent on the quinoline core and a 4-(4-benzylpiperazin-1-yl) moiety. A comprehensive search of primary research papers, patents, and authoritative databases did not yield any published quantitative biological activity, target engagement, or physicochemical profiling data specific to this compound. The available literature primarily describes this compound as a chemical building block or intermediate, with its closest structurally characterized analogs being the 3-benzenesulfonyl-substituted derivatives.

Synthetic building block for quinoline derivatives
Benzyl-protected piperazine allows NH functionalization
6-Fluoro substituent as metabolic blocking handle

Why In-Class Substitution is Unsupported for 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]quinoline


In the absence of any published, quantifiable activity or property data for this specific compound, there is no evidence-based rationale to prioritize its selection over close structural analogs or alternatives such as 6-fluoro-4-(piperazin-1-yl)quinoline (CAS 874800-61-0) or the 3-benzenesulfonyl-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline series. Any claim of differential performance would be purely speculative. For scientific or industrial users, the decision to procure this compound over an in-class alternative cannot be guided by published head-to-head comparisons, cross-study comparisons, or robust class-level inferences at this time .

No published quantitative data available to guide substitution decisions
Performance of close analogs may not transfer to this compound
Any differential claim is speculative without experimental validation

Quantitative Differentiation Evidence for 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]quinoline: A Critical Appraisal


Data-Limited Application Scenarios for 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]quinoline


Exploratory Medicinal Chemistry as a Synthetic Intermediate

The compound's primary documented role is as a synthetic building block, based on vendor descriptions . Its structure contains a benzyl-protected piperazine, which can be deprotected to reveal a free NH group, and a 6-fluoro substituent, which can serve as a metabolic blocking group or a handle for further derivatization. However, no quantitative yield, purity, or comparative synthetic efficiency data are available in the literature to support its use over analogous intermediates.

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry
Synthetic intermediate with benzyl-protected piperazine
In-house purity and reactivity characterization
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